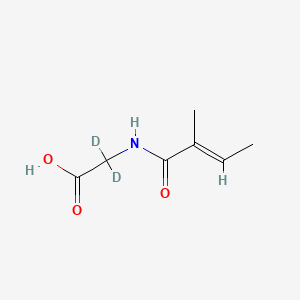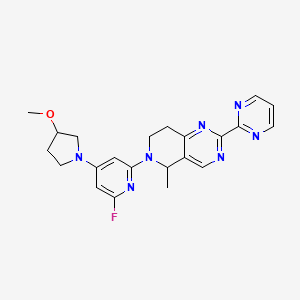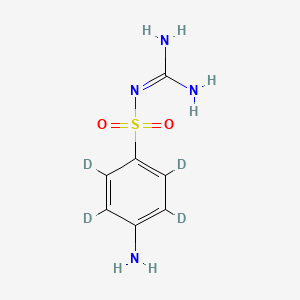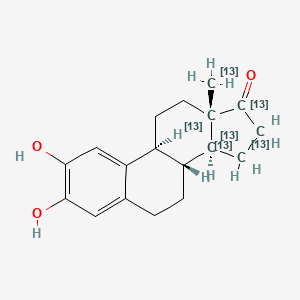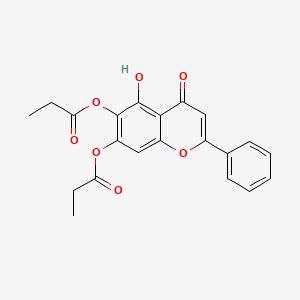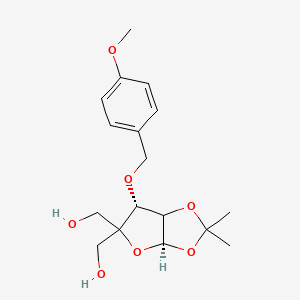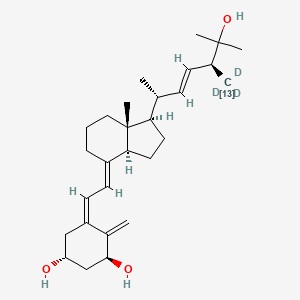![molecular formula C16H20N2O4 B12407739 1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea CAS No. 2412580-47-1](/img/structure/B12407739.png)
1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea is a complex organic compound with a unique spirocyclic structure This compound features a cyclopropane ring fused to an indene moiety, which is further functionalized with hydroxy and urea groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropanation of an indene derivative, followed by functionalization with hydroxy and urea groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclopropanation reaction. Subsequent steps may involve oxidation and urea formation under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The urea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the urea group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea involves its interaction with specific molecular targets and pathways. The hydroxy and urea groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one: This compound has a similar hydroxy and cyclopropane structure but lacks the spirocyclic indene moiety.
1-Hydroxy-1-cyclopropanecarboxylic acid: This compound shares the cyclopropane ring but has different functional groups and lacks the spirocyclic structure.
Uniqueness
1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
2412580-47-1 |
|---|---|
Formule moléculaire |
C16H20N2O4 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea |
InChI |
InChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m1/s1 |
Clé InChI |
VWMPVAZEBAKLFR-OAHLLOKOSA-N |
SMILES isomérique |
CC1=C(C2=C(C3(CC3)[C@](C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
SMILES canonique |
CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
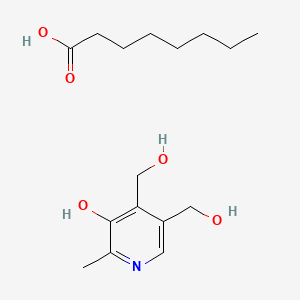
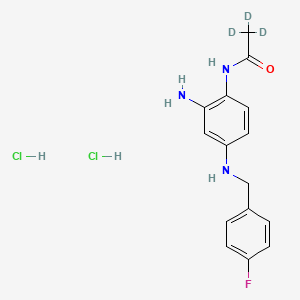
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
